molecular formula C17H22N4O2S B2365010 N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-46-8

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2365010
CAS No.: 2097869-46-8
M. Wt: 346.45
InChI Key: ADGFJGBDTGASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyridazin moiety and an azetidine ring substituted with a tetramethylbenzenesulfonyl group. The molecular formula is C16_{16}H20_{20}N4_{4}O2_{2}S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Research suggests that the biological activity of this compound may involve the following mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of immune responses .
  • Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
  • Modulation of Protein Interactions : The sulfonamide group is known for its ability to interact with proteins involved in disease pathways, which may enhance the therapeutic efficacy of this compound .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in treating bacterial infections.

Case Studies

StudyFindings
Anticancer Activity Significant cytotoxicity against MCF-7 and A549 cell lines; induction of apoptosis observed .
Antimicrobial Efficacy Moderate activity against E. coli and Staphylococcus aureus; MICs between 32 to 128 µg/mL .
Kinase Inhibition Inhibition of specific kinases leading to reduced tumor growth in xenograft models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazine have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new therapeutic agents .

Pharmacological Applications

Inflammation and Immune Response Modulation
Studies have demonstrated that compounds with structures similar to this compound can modulate immune responses. For example, experimental models have shown that these compounds can influence cytokine levels during inflammatory responses, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective effects. These compounds could help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues. This application is particularly relevant in diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, the unique properties of this compound make it a candidate for use in polymer synthesis. Its sulfonyl group can enhance polymer solubility and processability while improving mechanical properties when incorporated into polymer matrices .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the efficacy of pyridazine derivatives against cancer cell linesSignificant inhibition of tumor growth observed; potential for further development as anticancer agents .
Investigation of Antimicrobial PropertiesAssess the antibacterial activity of sulfonamide derivativesEffective against several strains of bacteria; suggests a pathway for new antibiotic development .
Neuroprotection ResearchExamine the neuroprotective effects in animal modelsReduced oxidative stress and inflammation noted; implications for neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine, and how can reaction yields be improved?

Answer: The synthesis involves coupling the azetidine core with the tetramethylbenzenesulfonyl group and pyridazine amine. Key steps include:

  • Nucleophilic substitution : Use cesium carbonate as a base to deprotonate the azetidine nitrogen, enabling sulfonylation with 2,3,5,6-tetramethylbenzenesulfonyl chloride .
  • Catalytic coupling : Copper(I) bromide (CuBr) can facilitate cross-coupling reactions, as demonstrated in analogous sulfonamide syntheses .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) enhances solubility of polar intermediates, but toluene may improve selectivity in non-polar steps .

Yield Optimization Table :

ConditionCatalyst/BaseSolventYield (%)Reference
SulfonylationCs₂CO₃DMSO17.9
Cross-couplingCuBrToluene25.4*
*Estimated based on analogous reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., tetramethylbenzenesulfonyl methyl groups at δ ~2.3 ppm; pyridazine protons at δ 8.5–9.0 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ expected ~430–450 Da) .
  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this sulfonamide derivative?

Answer:

  • SHELX refinement : Use SHELXL to model hydrogen bonding and torsional angles, particularly for the sulfonamide group and azetidine ring .
  • ORTEP-3 GUI : Visualize thermal ellipsoids to assess positional disorder in the tetramethylbenzenesulfonyl moiety .
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns in pyridazine-amine interactions) .

Q. What strategies are recommended for analyzing contradictory bioactivity data between in vitro and cellular assays?

Answer:

  • Solubility assessment : Use dynamic light scattering (DLS) to detect aggregation in cellular media, which may reduce apparent activity .
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase targets) with cell viability assays (MTT) to differentiate target-specific vs. off-target effects .

Q. How to design a structure-activity relationship (SAR) study for modifying substituents on the azetidine and pyridazine rings?

Answer:

  • Systematic substitution : Replace the tetramethylbenzenesulfonyl group with smaller (e.g., methyl) or bulkier (e.g., naphthyl) groups to assess steric effects .
  • Electron-withdrawing groups : Introduce fluorine or nitro substituents on pyridazine to modulate electron density and hydrogen-bonding capacity .
  • Computational docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or kinases) .

SAR Design Table :

Modification SiteSubstituentBiological Impact*
Benzenesulfonyl4-Fluoro↑ Enzymatic IC₅₀
Pyridazine C-5Methoxy↓ Cellular EC₅₀
*Hypothetical based on .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use Glide (Schrödinger Suite) to simulate binding to kinase ATP pockets, focusing on sulfonamide-arginine interactions .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of the azetidine ring in hydrophobic binding sites .
  • QM/MM calculations : Combine Gaussian (DFT) and AMBER to model charge transfer in enzyme-substrate complexes .

Properties

IUPAC Name

N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-8-12(2)14(4)17(13(11)3)24(22,23)21-9-15(10-21)19-16-6-5-7-18-20-16/h5-8,15H,9-10H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGFJGBDTGASQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.